molecular formula C20H21ClN2O4 B12198504 3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12198504
M. Wt: 388.8 g/mol
InChI Key: LRMVABPRACGDFG-UHFFFAOYSA-N
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Description

3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps. One common route includes the reaction of 3-chlorophenylpiperazine with a benzofuranone derivative under specific conditions to achieve the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol: A related compound with a similar piperazine structure.

    3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Another compound with a piperazine ring and additional phenyl groups.

Uniqueness

What sets 3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one apart is its unique combination of the benzofuranone moiety with the piperazine ring, which may confer distinct pharmacological properties and reactivity compared to its analogs .

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H21ClN2O4/c1-25-16-7-6-15-17(18(16)26-2)20(24)27-19(15)23-10-8-22(9-11-23)14-5-3-4-13(21)12-14/h3-7,12,19H,8-11H2,1-2H3

InChI Key

LRMVABPRACGDFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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